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Compound of Interest

Compound Name: Oct-4-EN-6-YN-1-OL

Cat. No.: B14295367

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive spectroscopic analysis of Oct-4-en-6-yn-1-ol, a molecule of
interest in synthetic chemistry and potential drug discovery pipelines. Due to the lack of publicly
available experimental spectroscopic data for Oct-4-en-6-yn-1-ol, this document focuses on a
detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. To provide a tangible reference, this predicted data is compared with
the available experimental data for a structurally similar enynol, Hex-5-en-3-yn-1-ol.

Predictive Spectroscopic Profile of Oct-4-en-6-yn-1-
ol

The following tables summarize the predicted spectroscopic data for Oct-4-en-6-yn-1-ol based
on established principles of NMR, IR, and MS. These predictions are derived from the analysis
of its constituent functional groups: a primary alcohol, a disubstituted alkene, and a
disubstituted alkyne.

Predicted *H NMR Data for Oct-4-en-6-yn-1-ol
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (ppm) Multiplicity Constants (Hz)
H1 (CH2) ~3.6 Triplet J=6.5
H2 (CH-2) ~1.6 Quintet J=6.57.0
H3 (CH2) ~2.2 Quartet J=7.0,75
H4 (=CH) ~5.6 Doublet of Triplets J=15.0,75
H5 (=CH) ~5.8 Doublet of Triplets J=15.0,15
H8 (CHs3) ~1.8 Doublet J=15
OH Variable Singlet (broad)

Predicted **C NMR Data for Oct-4-en-6-yn-1-ol

Carbon Predicted Chemical Shift (ppm)
C1 (CH20H) ~62

C2 (CH2) ~32

C3 (CH2) ~35

C4 (=CH) ~125

C5 (=CH) ~135

C6 (=C) ~80

C7 (=C) ~85

C8 (CHs) ~4

Predicted IR Spectroscopy Data for Oct-4-en-6-yn-1-ol
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch (sp?) 2850-3000 Medium-Strong
C-H stretch (sp?) 3010-3100 Medium

C=C stretch (alkyne) 2100-2260 Weak-Medium
C=C stretch (alkene) 1660-1680 Medium

C-O stretch (alcohol) 1050-1150 Strong

=C-H bend (trans) 960-980 Strong

ELedlgigd_Mass_Sp_e_ciLmnﬂnLDataiQLQcIA_enﬁ_yn_lol

m/z (predicted) Comments
[M]*+ 124 Molecular lon
[M-H20]* 106 Loss of water
[M-C2Hs]* 95 Alpha-cleavage at C2-C3
[M-C3Hs0]* 67 Cleavage at C3-C4
[CaHs]* 53 Propargyl cation fragment

Comparative Experimental Data: Hex-5-en-3-yn-1-ol

To ground our predictions in experimental reality, we present the available spectroscopic data
for Hex-5-en-3-yn-1-ol, an analogue with a shorter carbon chain.

Experimental Spectroscopic Data for Hex-5-en-3-yn-1-ol

13C NMR Data
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Carbon Chemical Shift (ppm)
C1 (CH20H) 60.9

C2 (CH2) 23.6

C3 (=C) 87.1

C4 (=C) 82.2

C5 (=CH) 122.9

C6 (=CH2) 117.2

Source: SpectraBase

IR Spectroscopy Data (Vapor Phase)

Functional Group

Absorption (cm~?)

O-H stretch ~3600
C-H stretch (sp?) ~3090
C-H stretch (sp?) ~2940, 2880
C=C stretch ~2240
C=C stretch ~1630
C-O stretch ~1050
Source: PubChem[1]
Mass Spectrometry Data (GC-MS)
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miz Relative Intensity
96 [M]*

78 [M-H20]*

65

53

39

Source: PubChem([1]

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of a novel enynol like Oct-

4-en-6-yn-1-ol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32
scans.

13C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled
pulse sequence is standard. Due to the lower natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Hex-5-en-3-yn-1-ol
https://www.benchchem.com/product/b14295367?utm_src=pdf-body
https://www.benchchem.com/product/b14295367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14295367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared
by grinding a small amount of the sample with dry KBr powder and pressing it into a
transparent disk.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,
typically over the range of 4000-400 cm~1. A background spectrum of the clean salt plates or
KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or, for a more complex mixture, through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
GC-MS and provides detailed fragmentation patterns. Electrospray lonization (ESI) is a
softer ionization method often used for LC-MS.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an

unknown compound like Oct-4-en-6-yn-1-ol.
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Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational spectroscopic characterization of Oct-4-en-6-yn-1-ol
through predictive methods, supported by comparative experimental data from a related
molecule. The detailed protocols and workflow offer a practical framework for researchers
engaged in the synthesis and analysis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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